molecular formula C8H16Cl2N4O2 B2654774 [1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride CAS No. 2243505-97-5

[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride

Cat. No.: B2654774
CAS No.: 2243505-97-5
M. Wt: 271.14
InChI Key: KYJCZEKSQHPZQP-QGTMZHJHSA-N
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Description

This compound is a chiral heterocyclic molecule featuring a triazole ring fused to an oxolane (tetrahydrofuran) scaffold. The stereochemistry at positions 3 and 4 of the oxolane ring ((3S,4S)) and the presence of an aminomethyl group at position 4 are critical to its structural uniqueness. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

[1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2.2ClH/c9-1-6-4-14-5-8(6)12-2-7(3-13)10-11-12;;/h2,6,8,13H,1,3-5,9H2;2*1H/t6-,8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJCZEKSQHPZQP-QGTMZHJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N2C=C(N=N2)CO)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)N2C=C(N=N2)CO)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne to form the triazole ring. The specific conditions for this reaction often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like halides (e.g., chloride, bromide) or other amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triazole ring would produce a dihydrotriazole derivative.

Scientific Research Applications

Chemistry

In chemistry, [1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures to enhance stability and reactivity.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known to interact with biological targets, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique structure allows it to interact with specific enzymes and receptors, which could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, depending on its specific structure and the target it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with [1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol; dihydrochloride:

Triazole-Oxolane Derivatives

  • Applications: Primarily used as a synthetic intermediate for bioactive molecules .

Dihydrochloride Salts with Triazole Moieties

  • 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride Key Similarities: Chiral centers (2S,4R), dihydrochloride salt for enhanced solubility. Key Differences: Pyrrolidine instead of oxolane; methoxy substituent replaces aminomethyl group. Applications: Used in high-throughput synthesis of agrochemicals and pharmaceuticals .

Fluorophenyl-Triazole Derivatives

  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) Key Similarities: Triazole core with fluorophenyl substituents. Research Findings: Exhibits planar molecular conformation with perpendicular fluorophenyl groups, influencing crystallinity .

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties

Compound Name Molecular Weight Key Functional Groups Solubility (Water) Melting Point (°C)
Target Compound (Dihydrochloride) ~300 (estimated) Triazole, oxolane, aminomethyl High (salt form) Not reported
[1-(4-Aminooxolan-3-yl)-1H-triazol-4-yl]methanol 268.32 Triazole, oxolane, aminomethyl Moderate Not reported
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-triazole diHCl ~300 (estimated) Triazole, pyrrolidine, methoxy High 228–230 (analog)

Biological Activity

The compound [1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride, also known as Methyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₄N₄O₃
Molecular Weight226.23 g/mol
CAS Number2287237-12-9
Purity≥95%

Synthesis

The synthesis of this compound involves the coupling of a triazole moiety with an oxolane derivative. The process typically includes:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Oxolane Functionalization : Introducing the aminomethyl group at the 4-position of the oxolane ring.
  • Formation of Dihydrochloride Salt : Reacting with hydrochloric acid to yield the dihydrochloride salt form, enhancing solubility and stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of compounds related to triazole have been evaluated for their antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast carcinoma), SW480 (colon carcinoma), A549 (lung carcinoma).
  • Mechanism of Action : Compounds demonstrated significant inhibition of cell proliferation through G2/M cell cycle arrest and induction of apoptosis. The presence of the triazole ring is crucial for these activities due to its ability to interact with biological targets involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

Triazole compounds have also shown promising antimicrobial properties. Research indicates that modifications at specific positions on the triazole ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the antiproliferative effects of synthesized triazole derivatives.
    • Findings : Among the tested compounds, one derivative exhibited an IC50 value lower than 10 µM against MCF-7 cells, indicating potent anticancer activity .
  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Results : The compound displayed significant inhibition zones in agar diffusion assays, suggesting strong antibacterial properties.

The biological activity is primarily attributed to the interaction of the triazole moiety with various enzymes and receptors in cancer and microbial cells. The structural features allow for:

  • Binding to Enzymatic Targets : Inhibition of enzymes critical for cell proliferation.
  • Disruption of Cellular Processes : Inducing stress responses leading to apoptosis in cancer cells.

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